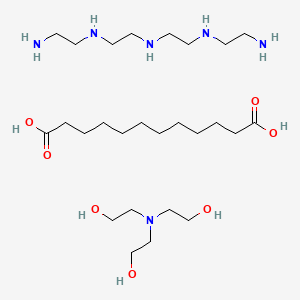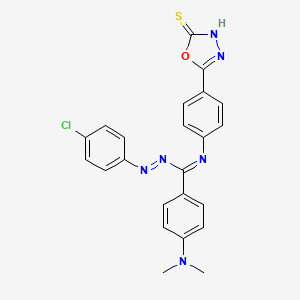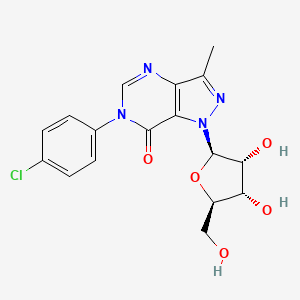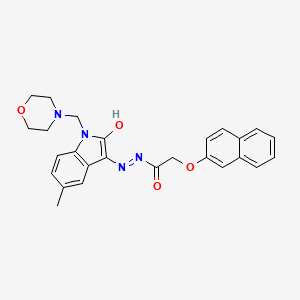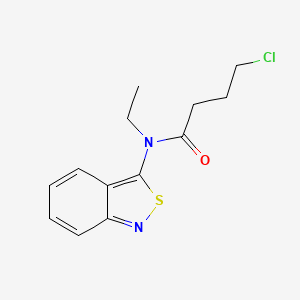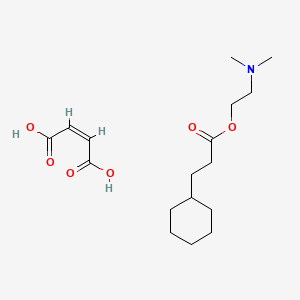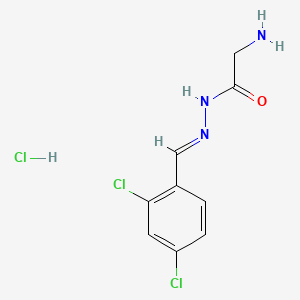
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride is a compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride typically involves the condensation reaction between glycine hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N1-glycyl-N2-(2,3,4-trihydroxybenzyl)hydrazide: Similar in structure but with different substituents on the benzylidene moiety.
Hydrazone derivatives: Compounds with similar hydrazide functional groups but different aldehyde or ketone components.
Uniqueness
Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride is unique due to the presence of the 2,4-dichlorobenzylidene group, which imparts specific chemical and biological properties. This makes it distinct from other hydrazide derivatives and potentially more effective in certain applications .
Propiedades
Número CAS |
128153-85-5 |
|---|---|
Fórmula molecular |
C9H10Cl3N3O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-6(8(11)3-7)5-13-14-9(15)4-12;/h1-3,5H,4,12H2,(H,14,15);1H/b13-5+; |
Clave InChI |
QWRHTWSUAIVOLT-CMZQJCRFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CN.Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


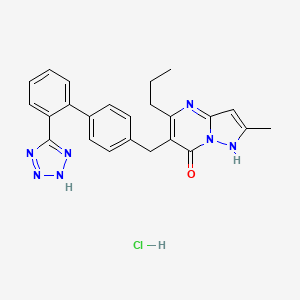
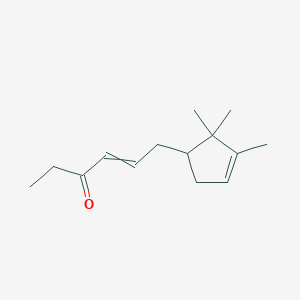
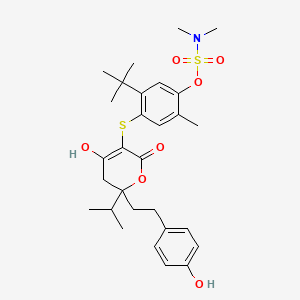
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)
